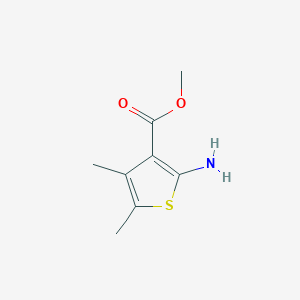

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Overview

Description

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-5-methylthiophene-3-carboxylate

- Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

- Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate

Uniqueness

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a carboxylate ester. Its molecular formula is C₉H₁₁N₁O₂S, and it exhibits unique properties due to the presence of sulfur in the thiophene structure.

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on:

- Antimicrobial Activity : Exhibiting significant efficacy against several bacterial strains.

- Anticancer Properties : Showing potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation markers.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Biological Targets : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity.

- Redox Reactions : The sulfur atom in the thiophene ring participates in redox reactions, which may contribute to its antimicrobial and anticancer activities.

- Hydrolysis of Ester Group : The ester group can undergo hydrolysis to release active metabolites that may have additional biological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The compound demonstrated potent activity against E. coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 0.21 µM. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell growth, indicating its potential as an anticancer agent. The specific pathways affected include apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thiophene derivatives known for their biological activities.

Table 2: Comparison with Related Compounds

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate and its derivatives?

Basic

The compound is synthesized via the Gewald reaction , a well-established method for 2-aminothiophene derivatives. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a closely related analog) is prepared by cyclocondensation of ketones, sulfur, and cyanoacetates, followed by recrystallization from ethanol . Derivatives are often synthesized through cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid. Yields typically range from 72% to 94%, with purification via recrystallization or reverse-phase HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Basic

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions and hydrogen bonding. For example, the methyl ester group typically resonates at δ ~3.8 ppm (¹H) and ~165 ppm (¹³C) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

- X-ray crystallography : Resolves crystal packing interactions, such as N–H⋯O hydrogen bonds and C–H⋯π interactions .

Q. How can researchers optimize Knoevenagel condensation reactions to improve yields?

Advanced

Optimization strategies include:

- Catalyst selection : Piperidine with acetic acid enhances reaction rates and selectivity .

- Solvent choice : Toluene minimizes side reactions compared to polar solvents .

- Reaction monitoring : TLC or HPLC tracks intermediate formation to avoid over-condensation.

- Temperature control : Maintaining 80–100°C ensures efficient activation without decomposition .

Contradictions in reported yields (e.g., 67% vs. 94%) may arise from substituent electronic effects on benzaldehyde reactivity .

Q. How should researchers resolve spectral data contradictions during derivative synthesis?

Advanced

Approaches include:

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous peaks .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to confirm regiochemistry .

- Crystallographic validation : Resolve tautomeric or stereochemical ambiguities via single-crystal X-ray diffraction .

For example, unexpected downfield shifts in ¹H NMR may indicate intermolecular hydrogen bonding, requiring crystallography for confirmation .

Q. What biological activities have been reported for derivatives of this compound?

Basic

Derivatives exhibit:

- Antioxidant/anti-inflammatory activity : Ethyl 2-(2-cyano-3-phenylacrylamido) analogs show radical scavenging (IC₅₀ ~20 µM) and COX-2 inhibition .

- Antibacterial effects : Tetrahydrobenzothiophene derivatives (e.g., compound 23) target bacterial membrane integrity via disruption of proton motive force .

- Anticancer potential : Thienopyrimidine analogs inhibit tumor cell proliferation (e.g., IC₅₀ ~15 µM against MCF-7) through adenosine A1 receptor modulation .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Advanced

X-ray studies reveal:

- N–H⋯O hydrogen bonds : Link molecules into infinite chains along the b-axis .

- C–H⋯π interactions : Between methyl groups and the thiophene ring centroid (distance ~3.4 Å) .

- Van der Waals forces : Contribute to layered packing, critical for predicting solubility and melting points.

Q. What safety protocols are recommended for handling this compound?

Methodological

Refer to SDS guidelines:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Storage : Keep at 2–8°C in airtight containers, away from oxidizers .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Advanced

Key SAR insights include:

- Electron-withdrawing groups (e.g., cyano, nitro) enhance antioxidant activity by stabilizing radical intermediates .

- Hydrophobic substituents (e.g., cyclohexylphenyl) improve antibacterial potency by increasing membrane penetration .

- Steric effects : Bulky groups at the 4,5-dimethyl positions reduce metabolic degradation, prolonging half-life .

Rational design combines docking studies (e.g., adenosine A1 receptor binding) with synthetic accessibility .

Properties

IUPAC Name |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBOBUPJGXDOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356105 | |

| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-93-8 | |

| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.